molecular formula C24H27N3O2S B2512316 N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 689762-06-9

N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2512316
CAS RN: 689762-06-9
M. Wt: 421.56
InChI Key: PUCGLAWETJVZON-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Pharmacological Studies

Research on compounds structurally related to N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide has primarily focused on their chemical properties and potential pharmacological applications. Sharma et al. (2018) conducted a detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides. This research is critical for understanding the emergence of substances of abuse, allowing for responsive action and pre-emptive research on compounds likely to appear on the illicit drugs market (Sharma et al., 2018).

Applications in Organic Synthesis

The compound's framework is also relevant in the field of organic synthesis. Ishibashi and Tamura (2004) discussed radical cyclizations, widely used for constructing carbo- and heterocyclic compounds, including natural products. They highlighted the control of regiochemistry of radical cyclizations and the applications of these methods in synthesizing therapeutically important materials, offering insight into the synthetic utility of compounds structurally similar to the compound (Ishibashi & Tamura, 2004).

Advanced Oxidation Processes

The compound's structural features, particularly the quinazolinone core, are also relevant in the context of advanced oxidation processes (AOPs). Qutob et al. (2022) reviewed the degradation of acetaminophen by AOPs, highlighting the formation of various by-products and their biotoxicity. The research offers insights into the environmental and toxicological aspects of compounds with similar structures (Qutob et al., 2022).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-9,18-19H,10-15H2,1H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCGLAWETJVZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

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